

Tenalisib complete response partial response rates

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tenalisib

CAS No.: 1639417-53-0

Cat. No.: S549008

[Get Quote](#)

Tenalisib Clinical Efficacy Data

The table below summarizes the key efficacy endpoints from clinical trials of **Tenalisib** in patients with relapsed/refractory T-cell Lymphoma (TCL).

Trial / Regimen	Patient Population	Phase	Objective Response Rate (ORR)	Complete Response (CR) Rate	Partial Response (PR) Rate	Median Duration of Response (Months)
Tenalisib + Romidepsin [1] [2] [3]	r/r TCL (n=27 evaluable)	I/II	63.0%	25.9%	37.0%	5.03
<i>Subgroup Analysis</i>	r/r Peripheral TCL (PTCL)		75.0%	Not specified	Not specified	Reported
<i>Subgroup Analysis</i>	r/r Cutaneous TCL (CTCL)		53.3%	Not specified	Not specified	Reported

Trial / Regimen	Patient Population	Phase	Objective Response Rate (ORR)	Complete Response (CR) Rate	Partial Response (PR) Rate	Median Duration of Response (Months)
Tenalisib Monotherapy [4]	r/r TCL (n=35 evaluable)	I/Ib	45.7%	8.6% (3 patients)	37.1% (13 patients)	4.9

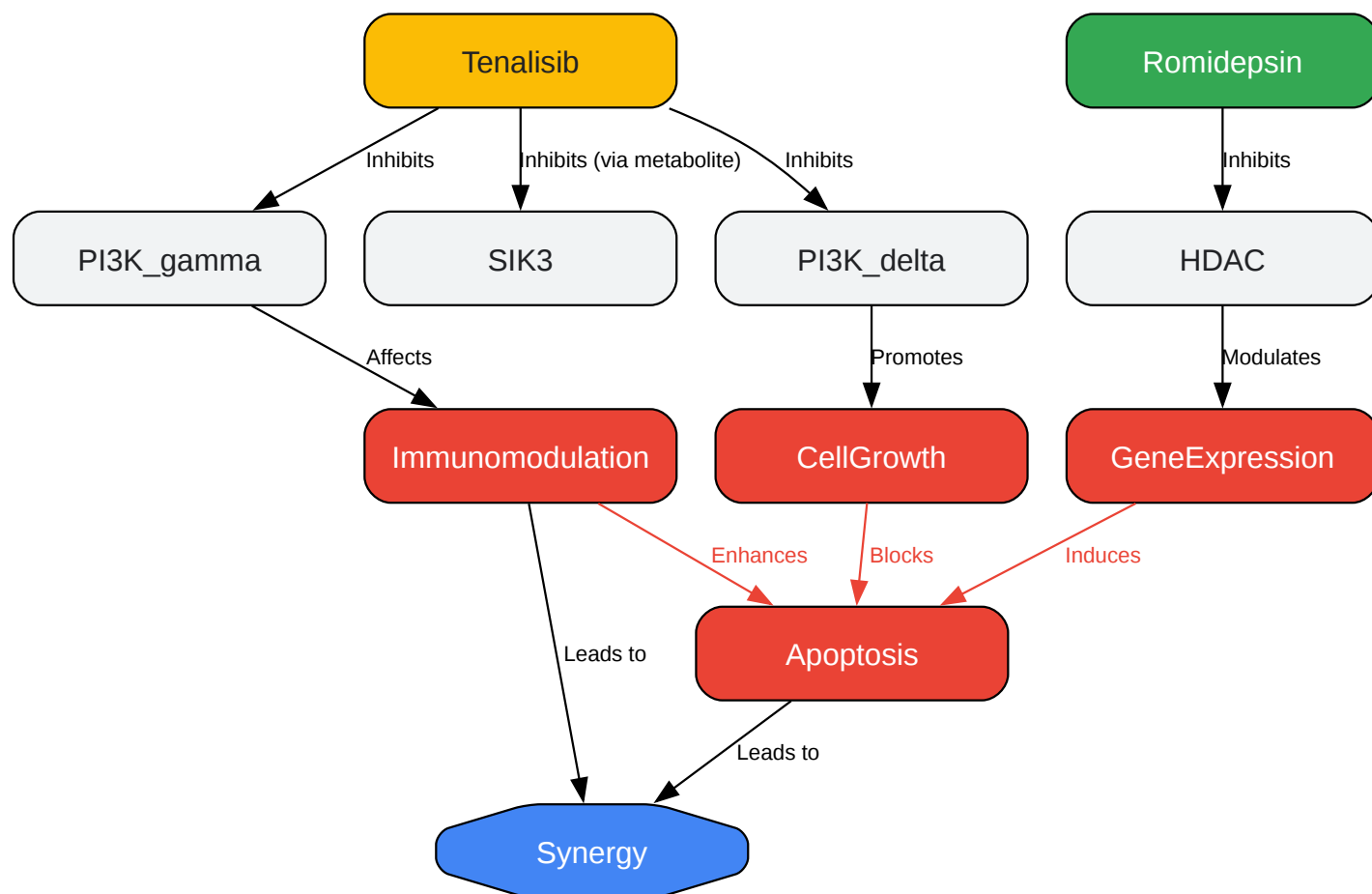
Experimental Protocol Overview

For the key study on the combination therapy, here are the methodological details [1] [2] [3]:

- **Study Design:** A multicenter, open-label, non-randomized, phase I/II study.
- **Objective:** To characterize the safety, efficacy, and pharmacokinetics of **Tenalisib** in combination with romidepsin.
- **Patient Population:** Adults with relapsed/refractory T-cell lymphoma, including both peripheral TCL (PTCL) and cutaneous TCL (CTCL) who had received at least one prior therapy.
- **Treatment Regimen:**
 - **Tenalisib:** Administered orally at 800 mg twice daily, 1 hour before meals, in 28-day cycles.
 - **Romidepsin:** Administered intravenously at 14 mg/m² over 4 hours on Days 1, 8, and 15 of each 28-day cycle.
- **Dose Determination:** The doses were established as the Maximum Tolerated Dose (MTD)/optimal dose during the phase I escalation part of the study.
- **Efficacy Assessment:**
 - Response was evaluated in a **modified Intent-to-Treat (mITT) population** (patients who received at least one dose of study medication and were evaluable for efficacy).
 - **PTCL** responses were assessed using the **Lugano Classification**.
 - **CTCL** responses were assessed using the **global response score**.

Mechanism of Action and Synergy

The rationale for combining **Tenalisib** with Romidepsin is based on their complementary mechanisms of action, which are summarized in the diagram below.



[Click to download full resolution via product page](#)

The diagram illustrates how this combination attacks cancer cells through multiple, synergistic pathways [1] [2] [3]:

- **Tenalisib** is a dual inhibitor of the **PI3K δ/γ isoforms**, which are crucial for cell growth and survival in hematopoietic cells. It also inhibits **Salt-Inducible Kinase 3 (SIK3)** via its metabolite.
- **Romidepsin** is a **Histone Deacetylase (HDAC) inhibitor**. By blocking HDAC, it alters gene expression, which can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).
- The **synergistic effect** arises from simultaneously targeting the PI3K pathway and epigenetic regulation, which can lead to enhanced anti-tumor activity compared to either agent alone.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Safety and efficacy of tenalisib in combination with ... [pubmed.ncbi.nlm.nih.gov]
2. results from a phase I/II open-label multicenter study [haematologica.org]
3. Safety and efficacy of tenalisib in combination with ... [pmc.ncbi.nlm.nih.gov]
4. Phase I/Ib Study of Tenisib (RP6530), a Dual PI3K δ/γ ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Tenisib complete response partial response rates]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549008#tenisib-complete-response-partial-response-rates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com